molecular formula C11H5Br2F3N2O B3050603 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one CAS No. 27314-17-6

4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

Cat. No. B3050603
Key on ui cas rn: 27314-17-6
M. Wt: 397.97 g/mol
InChI Key: KMHJCRGJWVVKCZ-UHFFFAOYSA-N
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Patent
US04366155

Procedure details

A solution of 21.4 grams of mucobromic acid and 13.3 grams of 3-trifluoromethylphenyl hydrazine in 60 milliliters of ethanol was stirred for about 10 minutes. The ethanol was removed by evaporation under reduced pressure, and then 40 milliliters each of glacial acetic acid and acetic anhydride were added to the reaction vessel. The acidic reaction mixture was heated at reflux for 4 hours. The reaction solvent was removed by evaporation under reduced pressure whereupon a solid precipitate formed. The solid was purified by recrystallization from ethanol. A yield of 20.7 grams of 1-(3-trifluoromethylphenyl)-4,5-dibromo-1,6-dihydro-6-oxopyridazine was obtained.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Br:5])/[Br:3].[F:10][C:11]([F:21])([F:20])[C:12]1[CH:13]=[C:14]([NH:18][NH2:19])[CH:15]=[CH:16][CH:17]=1>C(O)C>[F:10][C:11]([F:20])([F:21])[C:12]1[CH:13]=[C:14]([N:18]2[C:6](=[O:7])[C:4]([Br:5])=[C:2]([Br:3])[CH:1]=[N:19]2)[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Name
Quantity
13.3 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NN)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
40 milliliters each of glacial acetic acid and acetic anhydride were added to the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The acidic reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed by evaporation under reduced pressure whereupon a solid precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solid was purified by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1N=CC(=C(C1=O)Br)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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